An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cystamine HCl
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cystamine HCl
This guide provides a comprehensive overview of the chemical properties of Boc-cystamine hydrochloride (HCl), a versatile reagent pivotal in modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document delves into the molecule's structure, reactivity, and practical applications, offering field-proven insights and detailed experimental methodologies.
Core Molecular Profile of Boc-Cystamine HCl
Boc-cystamine HCl is the hydrochloride salt of a mono-Boc-protected cystamine. This structure confers a unique combination of stability and reactivity, making it an invaluable tool in chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides a stable carbamate linkage that masks one of the primary amines, allowing for selective reactions at the other terminus. The central disulfide bond is a key feature, offering a cleavable linkage that is responsive to reducing environments.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-cystamine HCl is presented in the table below. These properties are fundamental to its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂O₂S₂·HCl | [1] |
| Molecular Weight | 288.86 g/mol | [1], [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 115 - 125 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
While specific solubility data for Boc-cystamine HCl is not extensively published, the solubility of the related compound, cystamine hydrochloride, provides a useful reference. Cystamine hydrochloride is soluble in dimethyl sulfoxide (DMSO) at approximately 5 mg/mL and in phosphate-buffered saline (PBS, pH 7.2) at about 10 mg/mL.[3][4] The presence of the hydrophobic Boc group on Boc-cystamine HCl will likely decrease its aqueous solubility and increase its solubility in organic solvents compared to the parent cystamine.
Chemical Reactivity and Handling
The utility of Boc-cystamine HCl stems from its two key reactive moieties: the acid-labile Boc protecting group and the reducible disulfide bond. Understanding the chemistry of these functional groups is paramount for its successful application.
Boc Group Deprotection
The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5][6] The deprotection of Boc-cystamine HCl is typically achieved using strong acids such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like dioxane.[7]
The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[8]
Caption: Boc deprotection mechanism of Boc-cystamine HCl.
Experimental Protocol: Boc Deprotection of Boc-Cystamine HCl
-
Dissolution: Dissolve Boc-cystamine HCl in a suitable anhydrous solvent such as dioxane or dichloromethane (DCM).
-
Acidification: Add a solution of 4 M HCl in dioxane or pure trifluoroacetic acid (TFA) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the dihydrochloride salt of cystamine.
Note: The tert-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. The use of scavengers like anisole or thioanisole can mitigate this side reaction.[5]
Disulfide Bond Reduction
The disulfide bond in Boc-cystamine HCl is susceptible to cleavage by reducing agents, yielding two free thiol groups. This reaction is fundamental to its application in bioconjugation and drug delivery, as it provides a mechanism for releasing a conjugated molecule in the reducing environment of the cell.[9] Common reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol.
Caption: Reduction of the disulfide bond in Boc-cystamine HCl.
Experimental Protocol: Reduction of Boc-Cystamine HCl
-
Dissolution: Dissolve Boc-cystamine HCl in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Addition of Reducing Agent: Add a molar excess of the reducing agent (e.g., 10-fold molar excess of DTT).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reduction can be monitored using Ellman's reagent to quantify the free thiol groups.
-
Purification (Optional): If necessary, the reduced product can be purified from the excess reducing agent by size-exclusion chromatography or dialysis.
Applications in Drug Development and Bioconjugation
Boc-cystamine HCl is a valuable intermediate in the synthesis of pharmaceuticals and bioconjugates.[1][9] Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular entities.
Synthesis of Antibody-Drug Conjugates (ADCs)
A primary application of Boc-cystamine HCl is in the construction of linkers for ADCs.[10] In this context, the free amine can be coupled to a cytotoxic drug, while the Boc-protected amine is deprotected and then attached to a linker that subsequently conjugates to an antibody. The disulfide bond within the linker provides a cleavable mechanism for drug release within the target cell.
The general workflow for utilizing a Boc-cystamine-based linker in ADC synthesis is as follows:
Caption: Workflow for ADC synthesis using a Boc-cystamine-based linker.
The rationale behind this multi-step process is to ensure the specific and controlled assembly of the final ADC. The Boc protecting group is crucial for preventing unwanted side reactions and ensuring that the drug and the antibody are attached at the correct positions. The cleavable disulfide bond is designed to be stable in the bloodstream but readily reduced inside the target cell, leading to the selective release of the cytotoxic payload.[11]
Bioconjugation and Surface Modification
The reactive functionalities of Boc-cystamine HCl also make it suitable for a range of other bioconjugation applications. After deprotection and reduction, the resulting aminothiol can be used to modify proteins, peptides, or other biomolecules.[12] The thiol group can react with maleimides, haloacetamides, or other thiol-reactive groups to form stable covalent bonds. The amine group can be acylated or reacted with aldehydes and ketones to form Schiff bases, which can be further reduced to stable amine linkages. This versatility allows for the introduction of disulfide-cleavable linkers into a variety of biological systems for applications in diagnostics, imaging, and targeted therapies.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Boc-cystamine HCl. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Boc-cystamine HCl is a strategically designed chemical entity that offers a powerful combination of a protected amine and a cleavable disulfide bond. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers and scientists in the field of drug development and bioconjugation. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of innovative therapeutics and advanced biomaterials.
References
-
PubChem. Cysteamine Hydrochloride. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
MDPI. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]
-
PubChem. Boc-cystamine hcl. [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
National Institutes of Health. Fast Cysteine Bioconjugation Chemistry. [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. [Link]
-
PubMed. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
YouTube. Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. [Link]
-
Current Protocols in Protein Science. Analysis of Disulfide Bond Formation. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
SpringerLink. Bioconjugation Protocols. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
